molecular formula C10H14BrNO2 B13051232 (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Cat. No.: B13051232
M. Wt: 260.13 g/mol
InChI Key: CXCXJWNJQATRAT-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol backbone. These functional groups contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base, such as sodium methoxide.

    Amination: The amino group is introduced through reductive amination, where an appropriate amine precursor is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.

    (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure but with a fluorine atom instead of bromine.

    (1R,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, influences its electronic properties and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1

InChI Key

CXCXJWNJQATRAT-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.